Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate
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Overview
Description
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a chemical compound with the molecular formula C9H12N3NaO2S and a molecular weight of 249.27 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The BOC group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are employed for BOC deprotection.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol.
Substitution: Free amine.
Scientific Research Applications
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, such as the NF-kB inflammatory pathway, by binding to active residues of proteins . This results in the modulation of cellular processes, including inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiol: Similar structure but lacks the thiolate group.
tert-Butyloxycarbonyl-protected amino acids: Share the BOC protecting group but differ in the core structure.
Uniqueness
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is unique due to its combination of the BOC protecting group and the thiolate functionality. This dual feature allows for selective reactions and applications in various fields, making it a versatile compound in synthetic and medicinal chemistry.
Biological Activity
Sodium 2-((tert-butoxycarbonyl)amino)pyrimidine-5-thiolate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a thiol group and a tert-butoxycarbonyl (Boc) amino group. The synthesis typically involves the reaction of pyrimidine derivatives with thiolating agents under controlled conditions to yield the desired thiolate form.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Pyrimidine derivative + Boc-amine | Solvent (e.g., DMF), heat | 70% |
2 | Reaction with thiolating agent | Ambient temperature, stirring | 85% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, particularly Gram-positive bacteria.
Table: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Streptococcus pneumoniae | 1 µg/mL |
Enterococcus faecalis | 0.25 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, this compound showed promising results in inhibiting cell proliferation.
Case Study: MDA-MB-231 Cell Line
In a specific study on the MDA-MB-231 triple-negative breast cancer cell line:
- IC50 : 0.126 µM
- Effect : Induced apoptosis and arrested the cell cycle at the G2/M phase.
- Mechanism : The compound was found to inhibit EGFR phosphorylation, suggesting a targeted mechanism against cancer proliferation pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest : It effectively halts cell division in cancer cells by interfering with critical signaling pathways.
- Reactive Oxygen Species (ROS) Induction : Increased ROS levels lead to oxidative stress in target cells, contributing to its cytotoxic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the thiol group can significantly affect potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : Larger or more electron-donating groups on the pyrimidine ring enhance antimicrobial activity.
- Thiol Group Variability : Different thiol substituents can alter the compound's reactivity and biological profile.
Properties
Molecular Formula |
C9H12N3NaO2S |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-thiolate |
InChI |
InChI=1S/C9H13N3O2S.Na/c1-9(2,3)14-8(13)12-7-10-4-6(15)5-11-7;/h4-5,15H,1-3H3,(H,10,11,12,13);/q;+1/p-1 |
InChI Key |
BOBPGTBBHWPYCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)[S-].[Na+] |
Origin of Product |
United States |
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